SQ22536

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

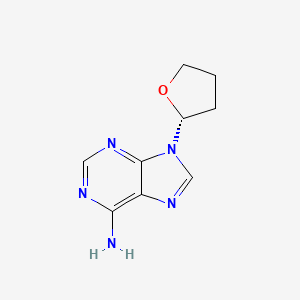

9-(oxolan-2-yl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHMZCMKHPHFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17318-31-9 | |

| Record name | 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17318-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17318-31-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Tetrahydrofuryl)adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SQ22536: A Dual-Target Modulator of cAMP Signaling

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ22536, chemically known as 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine, is a widely utilized cell-permeable compound traditionally classified as an inhibitor of adenylyl cyclase (AC). This enzyme is responsible for the conversion of ATP to cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous signal transduction pathways. While its role as a direct inhibitor of AC is well-documented, emerging evidence reveals a more complex mechanism of action. Notably, this compound also exhibits off-target effects, specifically the inhibition of a novel neuritogenic cAMP sensor (NCS), now identified as Rap Guanine Nucleotide Exchange Factor 2 (Rapgef2). This dual-target activity positions this compound as a modulator of cAMP signaling at two distinct points: its synthesis and its downstream effector pathways. This guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: A Dual Inhibition Model

The primary and most well-characterized mechanism of action of this compound is the direct inhibition of adenylyl cyclase. By competing with ATP at the catalytic site of the enzyme, this compound effectively reduces the intracellular concentration of cAMP. This action has been demonstrated across various cell types and experimental systems.

However, a pivotal study by Camacho and Eiden (2012) unveiled a second, distinct mechanism. Their research demonstrated that this compound can inhibit the neuritogenic effects of cAMP analogs, such as 8-Bromo-cAMP, which act downstream of adenylyl cyclase. This finding pointed to an additional target for this compound within the cAMP signaling cascade. This secondary target was identified as the Neuritogenic cAMP Sensor (NCS), or Rapgef2.

Therefore, the comprehensive mechanism of action for this compound is a dual inhibition model:

-

Primary Target: Adenylyl Cyclase (AC) - Inhibition at this level blocks the synthesis of cAMP, thereby attenuating all downstream cAMP-dependent signaling pathways.

-

Secondary Target: Neuritogenic cAMP Sensor (NCS/Rapgef2) - Inhibition of this guanine nucleotide exchange factor (GEF) specifically blocks the Rap1-B-Raf-MEK-ERK signaling cascade, which is crucial for processes such as neurite outgrowth.

This dual activity must be considered when interpreting experimental results using this compound, as its effects may not be solely attributable to the reduction of cAMP levels.

Quantitative Data

The following tables summarize the key quantitative data related to the inhibitory activity of this compound.

Table 1: Inhibitory Potency of this compound on Adenylyl Cyclase

| Parameter | Value | Cell Type/System | Condition | Reference |

| IC₅₀ | 1.4 µM | Intact Human Platelets | PGE₁-stimulated cAMP increase | [1][2] |

| IC₅₀ | ~5 µM | HEK293 cells | Forskolin-induced CRE-luciferase activity | |

| IC₅₀ | ~5 µM | HEK293 cells | PACAP-induced CRE-luciferase activity |

Table 2: Differential Inhibition of Downstream Signaling by this compound

| Parameter | Value | Cell Type | Condition | Reference |

| IC₅₀ | 10 µM | NS-1 cells | Forskolin-induced Elk-1 activation | |

| IC₅₀ | 170 µM | NS-1 cells | 8-Br-cAMP-induced Elk-1 activation |

Table 3: Effect of this compound on cAMP Levels

| Treatment | Cell/Tissue Type | Change in cAMP Levels | Reference |

| This compound (100 µM) + Iloprost (60 nM) | Guinea-pig aorta | Completely abolished iloprost-induced 3-fold rise in cAMP | [3] |

| This compound (250 µmol/L) + Adenosine | Human platelets | Attenuated increase from 29±2 to 9±1 pmol/10⁸ platelets | [2] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Experimental Protocols

Adenylyl Cyclase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory effect of this compound on adenylyl cyclase activity.

Materials:

-

Cell culture or tissue homogenate expressing the adenylyl cyclase of interest.

-

This compound

-

Adenylyl cyclase activator (e.g., Forskolin, isoproterenol)

-

Assay buffer (e.g., Tris-HCl with MgCl₂, ATP)

-

cAMP detection kit (e.g., ELISA, radioimmunoassay)

-

Lysis buffer

-

Plate reader or scintillation counter

Procedure:

-

Cell/Tissue Preparation:

-

Culture cells to the desired confluency. For tissue, homogenize in an appropriate buffer on ice.

-

Wash cells or homogenate with a suitable buffer (e.g., PBS).

-

-

Inhibitor Pre-incubation:

-

Treat the cells/homogenate with varying concentrations of this compound or vehicle control.

-

Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

-

Adenylyl Cyclase Stimulation:

-

Add the adenylyl cyclase activator to stimulate cAMP production.

-

Incubate for a specific duration (e.g., 10-15 minutes) at 37°C.

-

-

Lysis and cAMP Measurement:

-

Terminate the reaction by adding a lysis buffer.

-

Measure the cAMP concentration in the lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cAMP production for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

CREB Reporter Gene Assay

This protocol assesses the effect of this compound on the PKA-mediated transcription of a CRE-driven reporter gene.

Materials:

-

HEK293 cells (or other suitable cell line) stably or transiently transfected with a CRE-luciferase reporter plasmid.

-

This compound

-

cAMP-elevating agent (e.g., Forskolin)

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the CRE-luciferase reporter cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

-

Inhibitor Treatment:

-

Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.

-

-

Stimulation:

-

Add the cAMP-elevating agent to the wells.

-

Incubate for a period sufficient to induce reporter gene expression (e.g., 4-6 hours).

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity using a luciferase assay reagent and a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase readings to a control (e.g., total protein concentration or a co-transfected control reporter).

-

Calculate the fold-change in luciferase activity relative to the unstimulated control.

-

Determine the inhibitory effect of this compound on stimulated luciferase activity.

-

Western Blot for ERK Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of ERK, a downstream target of the NCS/Rapgef2 pathway.

Materials:

-

NS-1 cells (or other relevant neuronal cell line).

-

This compound

-

Stimulating agents (e.g., 8-Bromo-cAMP, Forskolin, NGF as a negative control).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere.

-

Pre-treat with this compound or vehicle for 30 minutes.

-

Stimulate with the appropriate agonist for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Quantify protein concentration using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the phospho-ERK antibody.

-

Re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK and total-ERK.

-

Normalize the phospho-ERK signal to the total-ERK signal.

-

Compare the levels of ERK phosphorylation across different treatment conditions.

-

Conclusion

This compound is a valuable pharmacological tool for studying cAMP-mediated signaling. However, its dual mechanism of action necessitates careful experimental design and interpretation of results. While it remains a potent inhibitor of adenylyl cyclase, its ability to also inhibit the NCS/Rapgef2 pathway provides an additional layer of complexity and a potential for more nuanced modulation of cellular processes. Researchers, scientists, and drug development professionals should be mindful of this dual activity to accurately attribute the observed effects of this compound and to leverage its full potential in their investigations.

References

SQ22536: An In-depth Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of SQ22536, a widely used adenylyl cyclase (AC) inhibitor. It details its mechanism of action, off-target effects, and its application in research, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action and Research Applications

This compound, chemically known as 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine, is a cell-permeable nucleoside analog that functions as a non-competitive inhibitor of adenylyl cyclase.[1] Its primary use in research is to probe the role of the cyclic AMP (cAMP) signaling pathway in various cellular processes. By inhibiting AC, this compound prevents the conversion of ATP to cAMP, thereby reducing intracellular cAMP levels and blocking the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[2][3]

This inhibitory action allows researchers to investigate the necessity of cAMP signaling in a multitude of physiological and pathological events, including hormone action, neurotransmission, cell growth and differentiation, and inflammation.

Quantitative Data: Potency and Efficacy

The inhibitory potency of this compound can vary depending on the specific adenylyl cyclase isoform, the cell type, and the experimental conditions. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Parameter | Value | System/Conditions | Reference |

| IC50 | 1.4 µM | Inhibition of adenylyl cyclase; PGE1-stimulated human platelets. | [2][4][5] |

| IC50 | ~5 µM | Inhibition of forskolin-induced reporter gene activation. | [6] |

| IC50 | ~5 µM | Inhibition of PACAP-induced reporter gene activation. | [6] |

| IC50 | 10 µM | Inhibition of forskolin-induced Elk activation. | [6] |

| IC50 | 170 µM | Inhibition of 8-Br-cAMP-induced Elk activation (off-target effect). | [6] |

| IC50 | 2 µM | Inhibition of recombinant adenylyl cyclase 5 (AC5). | [6] |

| IC50 | 360 µM | Inhibition of recombinant adenylyl cyclase 6 (AC6). | [6] |

| IC50 Range | 0.08 - 1.45 mM | Inhibition of catecholamine-stimulated cAMP production in catfish hepatocyte cell membranes. | [1] |

| IC50 Range | 0.08 - 0.27 mM | Inhibition of catecholamine-stimulated cAMP production in rat hepatocyte cell membranes. | [1] |

Off-Target Effects: A Critical Consideration

While this compound is a valuable tool, it is crucial for researchers to be aware of its off-target effects. Notably, at higher concentrations, this compound can inhibit downstream components of the cAMP signaling pathway, independent of its action on adenylyl cyclase.[2] A significant off-target action is the inhibition of a novel neuritogenic cAMP sensor (NCS), which subsequently blocks the activation of the MAP kinase pathway (ERK phosphorylation).[2][7]

This is evidenced by the ability of this compound to inhibit neuritogenesis and ERK phosphorylation induced by cAMP analogs like 8-Br-cAMP, which bypass the need for adenylyl cyclase activity.[2][3] The IC50 for this off-target effect is significantly higher than for its primary target, as shown in the table above.[6] Researchers should, therefore, use the lowest effective concentration of this compound and include appropriate controls, such as cAMP analogs, to dissect the specific involvement of adenylyl cyclase.

Signaling Pathways

The following diagrams illustrate the primary and off-target mechanisms of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. Below are representative protocols for key experiments.

Measurement of Intracellular cAMP Levels

This protocol describes a competitive enzyme immunoassay (EIA) to quantify changes in intracellular cAMP following treatment with this compound.

Materials:

-

Cell line of interest (e.g., NS-1, HEK293)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

Adenylyl cyclase activator (e.g., Forskolin, Isoproterenol)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

0.1 M HCl

-

cAMP enzyme immunoassay (EIA) kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for sub-confluent growth after 24 hours.

-

Pre-treatment: The following day, replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 100 µM IBMX) and the desired concentrations of this compound or vehicle (DMSO). Incubate for 30 minutes at 37°C.[8]

-

Stimulation: Add the adenylyl cyclase activator (e.g., 10 µM Forskolin) to the wells and incubate for an additional 30 minutes at 37°C.[8]

-

Cell Lysis: Aspirate the medium and lyse the cells by adding 100 µL of 0.1 M HCl to each well. Incubate for 10 minutes at room temperature with gentle shaking.[8]

-

cAMP Quantification: Use the cell lysates to perform the cAMP EIA according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of cAMP in each sample based on the standard curve. Normalize the data to the protein concentration of the cell lysates if necessary.

Western Blot Analysis of Downstream Signaling (pCREB and pERK)

This protocol details the detection of phosphorylated CREB (a PKA target) and phosphorylated ERK (an off-target indicator) by Western blot.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Stimulants (e.g., Forskolin, 8-Br-cAMP)

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133), anti-total CREB, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach the desired confluency, serum-starve the cells for 4-12 hours. Pre-treat with this compound (e.g., 10 µM) for 30 minutes, followed by stimulation with an appropriate agonist (e.g., 10 µM Forskolin or 500 µM 8-Br-cAMP) for 10-15 minutes.[3][9]

-

Lysate Preparation: Place the plates on ice, wash the cells with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.[10]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample in Laemmli buffer at 95°C for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[10][11]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.[10]

-

Wash three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To analyze total protein levels, strip the membrane and re-probe with antibodies against total CREB or total ERK.

Neurite Outgrowth Assay

This protocol describes how to assess the effect of this compound on neurite outgrowth in a neuronal cell line like PC12.[12][13][14]

Materials:

-

PC12 or NS-1 cells

-

Collagen IV-coated culture plates

-

Differentiation medium (e.g., DMEM with 1% horse serum)

-

Nerve Growth Factor (NGF)

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Phase-contrast microscope with an imaging system

Procedure:

-

Cell Plating: Seed PC12 cells onto collagen IV-coated 96-well plates at a low density (e.g., 2,000-3,000 cells/well) in differentiation medium. Allow the cells to attach for 24 hours.[14][15]

-

Treatment: Replace the medium with fresh differentiation medium containing the treatments. This will include a negative control (vehicle), a positive control (e.g., 50-100 ng/mL NGF), and experimental groups (NGF + different concentrations of this compound).[14][15]

-

Incubation: Incubate the cells for 48-96 hours to allow for neurite extension.[14]

-

Imaging: Acquire images of multiple random fields for each well using a phase-contrast microscope.

-

Quantification:

-

Fix the cells if desired.

-

Measure the length of the longest neurite for at least 50 individual cells per condition. Alternatively, use automated image analysis software to quantify total neurite length per cell.[12][13]

-

A cell is typically considered to have a neurite if the process is at least twice the diameter of the cell body.

-

-

Data Analysis: Compare the average neurite length between the different treatment groups.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for investigating the role of cAMP signaling using this compound.

Conclusion

This compound remains an indispensable tool for elucidating the roles of cAMP-mediated signaling pathways. Its efficacy as an adenylyl cyclase inhibitor is well-documented. However, researchers must exercise caution and employ rigorous experimental design, including the use of appropriate controls and concentration ranges, to account for its potential off-target effects. By adhering to detailed protocols and being mindful of its dual inhibitory actions, scientists can continue to leverage this compound to gain valuable insights into the complex world of cellular signaling.

References

- 1. SQ 22536, Non-competitive adenylyl cyclase inhibitor (CAS 17318-31-9) | Abcam [abcam.com]

- 2. SQ 22536 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]

- 3. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cAMP-dependent protein kinase signaling is required for (2R,6R)-hydroxynorketamine to potentiate hippocampal glutamatergic transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PC12 Cell Neurite Analysis | Yokogawa Electric Corporation [yokogawa.com]

- 14. Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unraveling the Dual Inhibitory Action of SQ22536: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

SQ22536, chemically known as 9-(tetrahydro-2-furanyl)-9H-purin-6-amine, is a widely utilized cell-permeable compound primarily recognized for its role as an inhibitor of adenylyl cyclase (AC).[1][2] This enzyme is a critical player in cellular signaling, responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. By modulating intracellular cAMP levels, this compound has become an invaluable tool in dissecting cAMP-dependent signaling pathways. However, recent evidence has unveiled a more complex mechanism of action, highlighting an "off-target" effect that is crucial for the accurate interpretation of experimental results. This guide provides an in-depth technical overview of the core functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its activity.

Core Function: Adenylyl Cyclase Inhibition

The principal and most well-documented function of this compound is the inhibition of adenylyl cyclase.[3][4] This action leads to a reduction in the intracellular concentration of cAMP, thereby attenuating the signaling cascades that are dependent on this second messenger. The inhibitory effect of this compound has been demonstrated across various cell types and in response to different stimuli that activate adenylyl cyclase.

Quantitative Analysis of Adenylyl Cyclase Inhibition

The potency of this compound as an adenylyl cyclase inhibitor has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type, the specific isoform of adenylyl cyclase present, and the experimental conditions.

| Parameter | Value | Cell Type/Condition | Stimulus | Reference |

| IC50 | 1.4 µM | Intact Human Platelets | PGE1 | [1][2][5] |

| IC50 | 5 µM | HEK293 cells | Forskolin | [6][7] |

| IC50 | 5 µM | HEK293 cells | PACAP-38 | [6][7] |

| IC50 | 10 µM | NS-1 cells | Forskolin (Elk-1 activation) | [6][7] |

| IC50 | 2 µM | Recombinant AC5 | - | [7] |

| IC50 | 360 µM | Recombinant AC6 | - | [7] |

| IC50 | 0.08-1.45 mM | Catfish hepatocyte membranes | Catecholamines | |

| IC50 | 0.08-0.27 mM | Rat hepatocyte membranes | Catecholamines |

A Secondary Target: The Neuritogenic cAMP Sensor (NCS)

Intriguingly, research has revealed that this compound possesses a second, distinct mechanism of action. It can inhibit a novel neuritogenic cAMP sensor (NCS) that operates downstream of adenylyl cyclase.[6] This off-target effect is particularly relevant in studies of neuronal differentiation and signaling pathways involving ERK activation.[6]

Differentiating On-Target vs. Off-Target Effects

The dual action of this compound necessitates careful experimental design to distinguish between its effects on adenylyl cyclase and the NCS. A key finding is that this compound inhibits the effects of cAMP analogs like 8-Br-cAMP on ERK phosphorylation and neuritogenesis, which are independent of adenylyl cyclase activity.[6] The potency of this compound differs between its two targets, with a higher potency for adenylyl cyclase inhibition.[6][7]

| Parameter | Value | Cell Type | Stimulus | Endpoint | Reference |

| IC50 | 170 µM | NS-1 cells | 8-Br-cAMP | Elk-1 activation | [6][7] |

Experimental Protocols

To facilitate the application of this compound in research, detailed methodologies for key experiments are provided below.

Protocol 1: Inhibition of Forskolin-Induced CREB Activation

This protocol is designed to assess the inhibitory effect of this compound on adenylyl cyclase activity by measuring the activation of the cAMP response element-binding protein (CREB), a downstream target of cAMP signaling.

1. Cell Culture and Transfection:

- HEK293 cells are cultured in appropriate media.

- Cells are transfected with a CRE-luciferase reporter plasmid and a vector expressing a GPCR of interest (e.g., rat PAC1hop receptor) if studying GPCR-mediated AC activation.[6]

2. Pre-treatment with this compound:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[7]

- Pre-treat the transfected cells with graded concentrations of this compound (e.g., 1 µM to 1 mM) for 30 minutes.[6]

3. Stimulation of Adenylyl Cyclase:

- Stimulate the cells with an adenylyl cyclase activator, such as 25 µM forskolin or 100 nM PACAP-38, for 4-6 hours.[6]

4. Measurement of Luciferase Activity:

- Lyse the cells and measure luciferase activity using a luminometer.

- The reduction in luciferase activity in the presence of this compound indicates inhibition of the cAMP/PKA/CREB pathway.

Protocol 2: Assessment of Off-Target Effects on ERK Phosphorylation

This protocol aims to determine the effect of this compound on the NCS by measuring ERK phosphorylation in response to a cAMP analog.

1. Cell Culture:

- Culture NS-1 cells, a neuroendocrine cell line suitable for studying neuritogenesis, in appropriate media.[6]

2. Pre-treatment with this compound:

- Pre-treat the cells with this compound (e.g., 1 mM) for a specified duration.[6]

3. Stimulation with cAMP Analog:

- Stimulate the cells with a cell-permeable cAMP analog, such as 500 µM 8-Br-cAMP, which bypasses the need for adenylyl cyclase activation.[6] As a control, stimulate separate wells with agents that activate ERK independently of the cAMP pathway, such as NGF or PMA.[6]

4. Western Blot Analysis:

- Lyse the cells and perform Western blot analysis to detect phosphorylated ERK (p-ERK) and total ERK.

- A decrease in the p-ERK/total ERK ratio in the presence of this compound and 8-Br-cAMP suggests inhibition of the downstream NCS.[6]

Signaling Pathways and Experimental Workflow

Visualizing the complex interactions of this compound is essential for a comprehensive understanding of its function.

Caption: Dual inhibitory signaling pathway of this compound.

Caption: Workflow for assessing this compound inhibition of CREB activation.

References

- 1. SQ 22536 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Effects of the adenylyl cyclase inhibitor this compound on iloprost-induced vasorelaxation and cyclic AMP elevation in isolated guinea-pig aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SQ 22536, an adenylate-cyclase inhibitor, prevents the antiplatelet effect of dazoxiben, a thromboxane-synthetase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

SQ22536 as a cAMP Signaling Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of SQ22536, a widely used chemical probe for studying cyclic AMP (cAMP) signaling pathways. We will delve into its mechanism of action, quantitative parameters, significant off-target effects, and provide detailed experimental protocols for its application in research settings.

Introduction to cAMP Signaling and the Role of Probes

Cyclic AMP is a ubiquitous second messenger that plays a critical role in regulating a vast number of cellular functions, from metabolism and gene transcription to cell growth and differentiation.[1][2] The production of cAMP is catalyzed by adenylyl cyclases (AC), a family of enzymes that convert ATP to cAMP.[1][3] G protein-coupled receptors (GPCRs) are major regulators of AC activity, initiating signaling cascades that have been the focus of intense research and drug development.[4][5][6]

To dissect the complex roles of cAMP, researchers rely on specific molecular tools, including inhibitors that can modulate its production. This compound, or 9-(tetrahydro-2-furanyl)-9H-purin-6-amine, has long been employed as a cell-permeable inhibitor of adenylyl cyclase, making it a staple probe in cAMP signaling studies.[7]

Core Mechanism of Action: Adenylyl Cyclase Inhibition

This compound functions as a non-competitive inhibitor of adenylyl cyclase.[1][8] It is thought to bind to the catalytic P-site of the enzyme, thereby blocking the conversion of ATP to cAMP.[1] This action effectively reduces the intracellular concentration of cAMP that would otherwise be produced in response to upstream stimuli, such as the activation of Gs-coupled GPCRs or direct AC activators like forskolin.

However, its potency and selectivity vary significantly across the different isoforms of membrane-bound adenylyl cyclases (mACs). This isoform-specific inhibition is a critical factor for researchers to consider when designing experiments and interpreting results.

Quantitative Data: Potency and Efficacy

The inhibitory concentration (IC50) of this compound varies depending on the adenylyl cyclase isoform, the cell type, and the specific stimulus used. The following tables summarize key quantitative data reported in the literature.

Table 1: IC50 Values of this compound against Adenylyl Cyclase Isoforms

| Adenylyl Cyclase Isoform | Reported IC50 Value | Reference |

| General | 1.4 µM | [7][9] |

| AC1 | 120 µM | [1] |

| AC2 | 670 µM - 2.6 mM | [1] |

| AC3 | 100 µM - 230 µM | [1] |

| AC5 | 2.0 µM - 15 µM | [1][10] |

| AC6 | 360 µM | [1][10] |

| AC8 | 120 µM | [1] |

Note: There are notable discrepancies in the literature regarding potency, particularly for AC5 and AC6.[1][10]

Table 2: IC50 Values of this compound in Cellular Assays

| Assay | Stimulus | Cell Type | Reported IC50 Value | Reference |

| CRE Reporter Gene Activation | PACAP-38 | HEK293 | ~5 µM | [10][11] |

| Elk-1 Reporter Gene Activation | Forskolin | NS-1 | 10 µM | [10][11] |

| Elk-1 Reporter Gene Activation | 8-Br-cAMP | NS-1 | 170 µM | [10][11] |

| Catecholamine-stimulated cAMP production | Catecholamines | Rat Hepatocyte Membranes | 80 - 270 µM | [8] |

| Catecholamine-stimulated cAMP production | Catecholamines | Catfish Hepatocyte Membranes | 80 - 1.45 mM | [8] |

A Critical Consideration: The Off-Target Effect of this compound

While widely categorized as an adenylyl cyclase inhibitor, significant research has demonstrated that this compound possesses at least one major off-target activity within the cAMP signaling network.[11] Specifically, this compound can inhibit a downstream cAMP-activated pathway independent of its effect on cAMP production.

Studies have shown that this compound blocks ERK phosphorylation and neuritogenesis even when stimulated by cell-permeable cAMP analogs like 8-Br-cAMP, which bypass the need for adenylyl cyclase activity.[11] This indicates that this compound inhibits a component downstream of cAMP, referred to as the "neuritogenic cAMP sensor" (NCS), which links cAMP to the MAP kinase pathway.[11]

This dual-target action is crucial for data interpretation. An effect of this compound cannot be solely attributed to the inhibition of cAMP production without further controls. The potency of this compound is greater for adenylyl cyclase (IC50 ≈ 10 µM for forskolin-induced Elk activation) than for its downstream target (IC50 ≈ 170 µM for 8-Br-cAMP-induced Elk activation), suggesting a potential for concentration-dependent selective targeting.[10][11]

Visualizing the Role of this compound

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Dual inhibitory action of this compound on the cAMP signaling pathway.

Caption: General experimental workflow for using this compound to probe cAMP signaling.

Experimental Protocols

The following are generalized protocols derived from common methodologies cited in the literature. Researchers should optimize concentrations, incubation times, and specific reagents for their particular cell system and experimental question.

This assay measures the activation of the canonical cAMP-PKA-CREB pathway.

-

Cell Culture: Culture HEK293 cells stably expressing a CRE-luciferase reporter (e.g., Promega GloResponse™ CRE-luc2P) in DMEM with 10% FBS and appropriate selection antibiotics.[11]

-

Plating: Plate 10,000 cells per well in a 96-well plate in assay media (DMEM with 1% FBS) and allow them to attach overnight.[11]

-

Inhibitor Pre-treatment: Prepare serial dilutions of this compound. Remove old media and add the desired concentration of this compound (e.g., 0.1 µM to 1 mM) or vehicle control to the cells. Incubate for 30 minutes at 37°C.[11][12]

-

Stimulation: Add a cAMP-elevating agent such as Forskolin (e.g., 25 µM) or a GPCR agonist like PACAP-38 (e.g., 100 nM). To test for off-target effects, use a cell-permeable cAMP analog like 8-Br-cAMP (e.g., 500 µM) in parallel wells.[11]

-

Incubation: Incubate the plate for 4-6 hours at 37°C.[11]

-

Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., using a Victor3 microplate reader).[11]

-

Data Analysis: Normalize the luciferase signal to a control (e.g., total protein or a co-transfected reporter) and calculate the percent inhibition relative to the "stimulus only" condition.

This assay is used to assess the effect of this compound on cAMP-mediated neuronal differentiation, a process known to be sensitive to its off-target effects.

-

Cell Culture: Culture NS-1 cells (a subclone of PC12) on collagen I-coated plates in RPMI 1640 medium supplemented with 10% horse serum and 5% fetal calf serum.[11]

-

Plating: Seed cells in 24- or 48-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with neuritogenic compounds such as Forskolin (25 µM), 8-Br-cAMP (500 µM), or Nerve Growth Factor (NGF, 100 ng/ml) in the presence or absence of this compound (e.g., 1 mM).[11] NGF serves as a control for a cAMP-independent pathway.[11]

-

Incubation: Incubate for 48 hours to allow for neurite extension.[11]

-

Imaging and Quantification: Capture images using a microscope. Quantify neurite length per cell using imaging software (e.g., ImageJ). A neurite is typically defined as a process longer than the cell body diameter.

-

Data Analysis: Compare the average neurite length across the different treatment groups. Inhibition of neuritogenesis by this compound in the 8-Br-cAMP-treated group indicates an off-target effect downstream of cAMP production.[11]

This protocol directly measures changes in intracellular cAMP levels.

-

Cell Culture and Plating: Culture and plate cells as appropriate for the chosen cell line.

-

Pre-treatment: Pre-incubate cells with this compound (e.g., 100 µM) or vehicle for 30 minutes.[12] It is also advisable to include a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation, although this may mask subtle changes.[12]

-

Stimulation: Add the stimulus (e.g., iloprost 60 nM, isoproterenol ≥ 10⁻⁸ M) for a short period (e.g., 5 minutes).[12][13]

-

Extraction: Stop the reaction and extract cAMP. This can be done by snap-freezing the tissue/cells in liquid nitrogen, followed by homogenization in acidified ethanol.[12]

-

Quantification: Centrifuge the homogenates to pellet debris. Measure the cAMP concentration in the supernatant using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a radioreceptor assay.[10][12]

-

Normalization: Normalize the cAMP concentration to the total protein content of the sample, determined by methods like the Lowry assay.[12]

Conclusion and Best Practices

This compound remains a valuable tool for probing cAMP signaling, but its utility is critically dependent on careful experimental design and data interpretation.

-

Acknowledge the Dual Target: Always consider the well-documented off-target effect on the NCS/ERK pathway.[11] An observed effect of this compound is not, by itself, sufficient evidence to conclude the involvement of adenylyl cyclase.

-

Use Appropriate Controls: To distinguish between on-target (AC inhibition) and off-target effects, experiments should include cAMP analogs (e.g., 8-Br-cAMP) that bypass AC. If this compound still inhibits the response to a cAMP analog, an off-target mechanism is likely involved.[11]

-

Concentration Matters: Given the different potencies for its on- and off-targets, using the lowest effective concentration of this compound may help favor inhibition of AC over the NCS pathway.[10][11] A full dose-response curve is highly recommended.

-

Confirm with Orthogonal Methods: Whenever possible, confirm findings using alternative methods to modulate the cAMP pathway, such as using different AC inhibitors (e.g., 2',5'-dideoxyadenosine) or genetic approaches like siRNA-mediated knockdown of specific AC isoforms.

By adhering to these principles, researchers can continue to leverage this compound effectively to unravel the intricate and vital roles of cAMP signaling in health and disease.

References

- 1. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: Adenylyl cyclase isoforms as potential drug targets [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. SQ 22536, Non-competitive adenylyl cyclase inhibitor (CAS 17318-31-9) | Abcam [abcam.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of the adenylyl cyclase inhibitor this compound on iloprost-induced vasorelaxation and cyclic AMP elevation in isolated guinea-pig aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of SQ 22536, an adenylyl cyclase inhibitor, on isoproterenol-induced cyclic AMP elevation and relaxation in newborn ovine pulmonary veins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Properties of the Adenylyl Cyclase Inhibitor: SQ22536

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of SQ22536, a widely utilized inhibitor of adenylyl cyclase (AC). This document will delve into its mechanism of action, biochemical properties, and key experimental findings, presenting quantitative data in structured tables for ease of comparison. Detailed methodologies for cited experiments are also provided to facilitate reproducibility.

Core Properties and Mechanism of Action

This compound, chemically known as 9-(tetrahydro-2-furanyl)-9H-purin-6-amine, is a cell-permeable compound recognized for its inhibitory effects on adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[1] As a non-competitive inhibitor, it is a valuable tool for studying cAMP-mediated signaling pathways.[2]

Primary Mechanism of Action: The principal mechanism of this compound involves the direct inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[3] This subsequently attenuates the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[4]

Secondary, Off-Target Effects: Research has revealed that this compound possesses a secondary target within the cAMP signaling cascade, independent of its action on adenylyl cyclase.[4] It has been shown to inhibit a novel neuritogenic cAMP sensor (NCS), which in turn affects the ERK signaling pathway.[4] This off-target action is particularly relevant when interpreting results from whole-cell and in vivo experiments.[4]

Biochemical and Physicochemical Properties

A summary of the key biochemical and physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Name | 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine | |

| Molecular Formula | C₉H₁₁N₅O | [2] |

| Molecular Weight | 205.22 Da | [2] |

| CAS Number | 17318-31-9 | [2] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO to 50 mM | [2] |

| Storage | Store at +4°C under desiccating conditions | [2] |

Inhibitory Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) of this compound varies depending on the cell type, the specific adenylyl cyclase isoform, and the experimental conditions.

| System/Condition | IC₅₀ Value | Source |

| Adenylyl Cyclase (general) | 1.4 µM | [1] |

| PGE₁-stimulated cAMP increase in human platelets | Not specified, but effective | [1] |

| Forskolin-induced Elk activation | 10 µM | [4][5] |

| 8-Br-cAMP-induced Elk activation | 170 µM | [4][5] |

| Recombinant AC5 | 2 µM | [5] |

| Recombinant AC6 | 360 µM | [5] |

| Catecholamine-stimulated cAMP production (catfish hepatocyte membranes) | 0.08-1.45 mM | [2] |

| Catecholamine-stimulated cAMP production (rat hepatocyte membranes) | 0.08-0.27 mM | [2] |

| PACAP-induced reporter gene activation | ~5 µM | [5] |

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

5.1. Cell Culture and Treatment

A general workflow for treating cells with this compound is as follows:

5.2. cAMP Accumulation Assay

This assay quantifies the intracellular levels of cAMP.

-

Cell Preparation: Plate cells in a multi-well plate and allow them to adhere.[6]

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 30 minutes.[6]

-

Stimulation: Add a known adenylyl cyclase activator, such as Forskolin or a specific GPCR agonist, to stimulate cAMP production.[4]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA-based).[6]

5.3. Western Blot for ERK Phosphorylation

This protocol is used to assess the off-target effects of this compound on the ERK signaling pathway.

-

Cell Treatment: Treat cells with this compound followed by stimulation with agents like 8-Br-cAMP or Nerve Growth Factor (NGF).[4]

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities to determine the ratio of p-ERK to total ERK.[4]

5.4. CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of CREB, a downstream target of PKA.

-

Transfection: Transfect cells with a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE).[4]

-

Treatment: Treat the transfected cells with this compound followed by stimulation with cAMP-elevating agents.[4]

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of the cAMP/PKA/CREB pathway.[4]

Concluding Remarks

This compound is a potent and widely used inhibitor of adenylyl cyclase, making it an indispensable tool for dissecting cAMP-dependent signaling pathways. However, researchers must be cognizant of its off-target effects on the NCS-ERK pathway, particularly when interpreting data from cellular and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for the effective use and interpretation of results obtained with this inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. SQ 22536, Non-competitive adenylyl cyclase inhibitor (CAS 17318-31-9) | Abcam [abcam.com]

- 3. SQ 22536, an adenylate-cyclase inhibitor, prevents the antiplatelet effect of dazoxiben, a thromboxane-synthetase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

SQ22536: A Technical Guide to a Widely Used Adenylyl Cyclase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ22536, chemically identified as 9-(tetrahydro-2-furanyl)-9H-purin-6-amine, is a well-established, cell-permeable inhibitor of adenylyl cyclase (AC).[1] It is a critical tool in cellular signaling research, primarily utilized to investigate the roles of cyclic adenosine monophosphate (cAMP) in a myriad of physiological processes. While its primary mechanism of action is the inhibition of adenylyl cyclase, recent evidence has revealed off-target effects, specifically on a novel neuritogenic cAMP sensor (NCS), that warrant careful consideration in experimental design and data interpretation.[2] This guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound.

Introduction and Background

This compound has been a staple in pharmacology and cell biology for its ability to decrease intracellular cAMP levels by inhibiting its synthesis from ATP by adenylyl cyclase. This inhibitory action has been instrumental in elucidating the downstream effects of cAMP signaling pathways.

Chemical Properties

| Property | Value |

| Chemical Name | 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine |

| Molecular Formula | C₉H₁₁N₅O[1] |

| Molecular Weight | 205.22 g/mol [1] |

| CAS Number | 17318-31-9[1] |

Mechanism of Action

Primary Target: Adenylyl Cyclase

This compound acts as a non-competitive inhibitor of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP.[3] This inhibition leads to a reduction in intracellular cAMP levels, thereby attenuating the activity of cAMP-dependent signaling pathways, such as those mediated by Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).

Off-Target Effects: Inhibition of a Neuritogenic cAMP Sensor (NCS)

Research has demonstrated that this compound possesses at least one additional target within the cAMP signaling cascade.[2] It has been shown to inhibit a novel neuritogenic cAMP sensor (NCS) that operates downstream of adenylyl cyclase. This off-target activity is particularly relevant in studies of neuronal differentiation and signaling pathways involving Extracellular signal-regulated kinase (ERK).[2]

Quantitative Data

The inhibitory potency of this compound has been characterized in various cellular contexts. The following tables summarize key quantitative data.

Table 1: IC₅₀ Values for Adenylyl Cyclase Inhibition

| System | Stimulus | IC₅₀ | Reference |

| General | - | 1.4 μM | [1][4][5][6] |

| Recombinant AC5 | - | 2 μM | [7] |

| Recombinant AC6 | - | 360 μM | [7] |

| Catfish Hepatocyte Membranes | Catecholamine | 0.08-1.45 mM | [3] |

| Rat Hepatocyte Membranes | Catecholamine | 0.08-0.27 mM | [3] |

Table 2: IC₅₀ Values for Inhibition of Downstream Signaling Events

| Process | Stimulus | IC₅₀ | Reference |

| PACAP-induced reporter gene activation | PACAP | ~5 μM | [7] |

| Forskolin-induced Elk activation | Forskolin | 10 μM | [2][7] |

| 8-Br-cAMP-induced Elk activation | 8-Br-cAMP | 170 μM | [2][7] |

Experimental Protocols

Adenylyl Cyclase Activity Assay

A common method to determine the inhibitory effect of this compound on adenylyl cyclase involves stimulating cells with an AC activator (e.g., forskolin or a G-protein coupled receptor agonist) in the presence and absence of varying concentrations of this compound. Intracellular cAMP levels are then measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.

CREB Reporter Gene Transactivation Assay

This assay is used to assess the impact of this compound on the canonical PKA-CREB signaling pathway. Cells are transfected with a reporter gene construct containing a cAMP response element (CRE) upstream of a reporter gene (e.g., luciferase). The cells are then treated with cAMP-elevating agents with or without this compound, and the reporter gene expression is quantified.[2]

Western Blotting for ERK Phosphorylation

To investigate the off-target effects of this compound on the ERK signaling pathway, Western blotting is employed. Cells are treated with stimuli that induce ERK phosphorylation (e.g., PACAP, forskolin, or 8-Br-cAMP) in the presence or absence of this compound.[2] Cell lysates are then subjected to SDS-PAGE and immunoblotted with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

Neurite Outgrowth Assay

The effect of this compound on neuritogenesis is assessed by culturing neuronal cells (e.g., NS-1 cells) in the presence of neurite-inducing factors (e.g., forskolin or 8-Br-cAMP) with and without this compound.[2] Neurite length is then measured and compared across different treatment groups.

Visualizations

Signaling Pathways

Caption: Canonical cAMP signaling pathway and the inhibitory action of this compound on adenylyl cyclase.

Caption: Off-target inhibition of the Neuritogenic cAMP Sensor (NCS) by this compound.

Experimental Workflow

Caption: A typical experimental workflow for assessing ERK phosphorylation by Western blot.

Conclusion

This compound is an invaluable pharmacological tool for the study of cAMP-mediated signal transduction. Its primary role as an adenylyl cyclase inhibitor is well-documented. However, researchers must be cognizant of its off-target effects, particularly the inhibition of a novel neuritogenic cAMP sensor, which can influence experimental outcomes, especially in the context of neuronal signaling and ERK activation. Careful experimental design, including the use of appropriate controls such as cAMP analogs, is crucial for accurately interpreting data generated using this compound.

References

- 1. rndsystems.com [rndsystems.com]

- 2. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SQ 22536, Non-competitive adenylyl cyclase inhibitor (CAS 17318-31-9) | Abcam [abcam.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. abmole.com [abmole.com]

- 7. medchemexpress.com [medchemexpress.com]

The Dual Role of SQ22536 in Cell Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ22536, chemically known as 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine, is a widely utilized cell-permeable compound in cell signaling studies.[1][2] It is primarily recognized as an inhibitor of adenylyl cyclase (AC), the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[1][3][4] This activity makes this compound an invaluable tool for investigating cAMP-mediated signaling pathways. However, emerging evidence reveals a more complex pharmacological profile, including off-target effects that are critical for researchers to consider when interpreting experimental results. This guide provides a comprehensive overview of the core functionalities of this compound, detailed experimental protocols for its use, and a critical discussion of its dual role in cell signaling.

Core Mechanism of Action and Off-Target Effects

This compound functions as a non-competitive inhibitor of adenylyl cyclase.[5] By blocking AC activity, this compound effectively reduces intracellular cAMP levels that are stimulated by various upstream signals, such as the activation of G-protein coupled receptors (GPCRs) or direct activators like forskolin.[6][7] This inhibitory action prevents the activation of downstream cAMP effectors, most notably Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[6]

Crucially, studies have revealed that this compound possesses at least one significant off-target activity. It can inhibit a component of the cAMP signaling pathway that is downstream of cAMP production, specifically impacting the ERK (extracellular signal-regulated kinase) signaling cascade.[6] This effect is observed even when cAMP levels are artificially raised using cAMP analogs like 8-Bromo-cAMP (8-Br-cAMP), indicating a mechanism independent of adenylyl cyclase inhibition.[6] This secondary target has been described as a "neuritogenic cAMP sensor" (NCS).[6] The inhibitory effect of this compound on this downstream target is generally less potent than its effect on adenylyl cyclase.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a reference for its potency in various experimental contexts.

Table 1: Inhibitory Potency (IC50) of this compound

| Target | Cell/System | Stimulus | IC50 Value | Reference |

| Adenylyl Cyclase | General | - | 1.4 µM | [1][3][4][8][9] |

| Adenylyl Cyclase | HEK293 cells | Forskolin | ~5 µM | [10] |

| Adenylyl Cyclase | PACAP-induced reporter gene | - | ~5 µM | [10] |

| Adenylyl Cyclase (AC5) | Recombinant | - | 2 µM | [10] |

| Adenylyl Cyclase (AC6) | Recombinant | - | 360 µM | [10] |

| Catecholamine-stimulated cAMP production | Catfish hepatocyte membranes | - | 0.08-1.45 mM | [5] |

| Catecholamine-stimulated cAMP production | Rat hepatocyte membranes | - | 0.08-0.27 mM | [5] |

| Elk-1 Activation | NS-1 cells | Forskolin | 10 µM | [6][10] |

| Elk-1 Activation | NS-1 cells | 8-Br-cAMP | 170 µM | [6][10] |

Table 2: Commonly Used Experimental Concentrations

| Application | Cell Line/System | Concentration | Purpose | Reference |

| Inhibition of AC-mediated CREB activation | NS-1 cells | 1 mM | To block cAMP production by AC | [6][11] |

| Inhibition of neuritogenesis | NS-1 cells | 1 mM | To study the role of AC and downstream targets | [6] |

| Inhibition of ERK phosphorylation | NS-1 cells | 1 mM | To investigate off-target effects | [6] |

| Attenuation of adenosine-induced platelet anti-aggregation | Human platelets | 250 µM | To study cAMP signaling in platelets | [3][8] |

| Inhibition of isoproterenol-induced cAMP increase | Ovine pulmonary veins | 100 µM | To study cAMP in vascular relaxation | [12] |

| Inhibition of iloprost-induced cAMP elevation | Guinea-pig aorta | 100 µM | To dissect cAMP-dependent and -independent vasorelaxation | [13] |

Experimental Protocols

Detailed methodologies are crucial for the robust application of this compound in research. Below are representative protocols for key experiments.

Protocol 1: Inhibition of Forskolin-Induced CREB Reporter Gene Activation

This experiment is designed to assess the inhibitory effect of this compound on adenylyl cyclase activity.

Cell Line: HEK293 cells stably expressing a cAMP response element (CRE)-luciferase reporter gene.

Materials:

-

HEK293 CRE-luciferase cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Assay medium: DMEM with 1% FBS

-

This compound (stock solution in DMSO)

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

Procedure:

-

Seed HEK293 CRE-luciferase cells in a 96-well plate at a density of 10,000 cells per well in 80 µL of assay media.[6]

-

Incubate the cells for 12-18 hours at 37°C in a 5% CO2 incubator.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 30 minutes. Add 10 µL of a 10x stock solution to each well.[6]

-

Stimulate the cells with 25 µM forskolin for 6 hours. Add 10 µL of a 10x stock solution. Include a vehicle control for forskolin.[6]

-

After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

Normalize the luciferase activity to a control protein measurement if necessary and calculate the IC50 value for this compound.

Protocol 2: Dissecting On-Target vs. Off-Target Effects on ERK Phosphorylation

This protocol uses the cAMP analog 8-Br-cAMP to differentiate between the effects of this compound on adenylyl cyclase and its downstream off-target effects.

Cell Line: Neuroscreen-1 (NS-1) cells or other relevant cell type.

Materials:

-

NS-1 cells

-

Appropriate cell culture medium

-

This compound

-

Forskolin

-

8-Br-cAMP

-

Phospho-ERK1/2 (Thr202/Tyr204) antibody

-

Total ERK1/2 antibody

-

Secondary antibodies

-

Lysis buffer

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Plate NS-1 cells and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat the cells with 1 mM this compound or vehicle for 30 minutes.[6]

-

Treat the cells with one of the following for 10 minutes:

-

Immediately after treatment, wash the cells with ice-cold PBS and lyse them.

-

Perform SDS-PAGE and Western blotting using antibodies against phospho-ERK and total ERK.

-

Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Expected Outcome: this compound should inhibit ERK phosphorylation induced by forskolin (on-target effect on AC) and also by 8-Br-cAMP (off-target effect downstream of cAMP).[6]

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental logic discussed.

Caption: Mechanism of action for this compound, highlighting its dual inhibitory roles.

Caption: Experimental logic to dissect on-target versus off-target effects of this compound.

Conclusion and Best Practices

This compound is a powerful tool for probing the intricacies of cAMP signaling. However, its utility is maximized only when its dual mechanism of action is fully appreciated. Researchers must be cognizant of its potential to inhibit downstream signaling events in a manner independent of adenylyl cyclase.

Key Recommendations for Use:

-

Dose-Response Studies: Always perform dose-response experiments to determine the optimal concentration of this compound for inhibiting adenylyl cyclase without significantly engaging off-target effects in your specific experimental system.

-

Use of cAMP Analogs: Employ cell-permeable, non-hydrolyzable cAMP analogs (e.g., 8-Br-cAMP) as controls to distinguish between effects mediated by adenylyl cyclase inhibition and those occurring downstream.[6]

-

Specificity Controls: When studying pathways that may be influenced by ERK signaling, consider using alternative adenylyl cyclase inhibitors, such as 2',5'-dideoxyadenosine (ddAdo), which has been shown not to share the same off-target effect on the NCS-ERK pathway.[6]

-

Acknowledge Limitations: When reporting results obtained using this compound, it is imperative to acknowledge its potential off-target effects and to provide evidence that the observed phenomena are indeed due to the intended mechanism of action.

References

- 1. SQ 22536 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]

- 2. SQ 22536 [sigmaaldrich.com]

- 3. selleckchem.com [selleckchem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. SQ 22536, Non-competitive adenylyl cyclase inhibitor (CAS 17318-31-9) | Abcam [abcam.com]

- 6. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of PKA leads to mesenchymal-to-epithelial transition and loss of tumor-initiating ability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Effects of SQ 22536, an adenylyl cyclase inhibitor, on isoproterenol-induced cyclic AMP elevation and relaxation in newborn ovine pulmonary veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of the adenylyl cyclase inhibitor this compound on iloprost-induced vasorelaxation and cyclic AMP elevation in isolated guinea-pig aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forskolin Sensitizes Human Acute Myeloid Leukemia Cells to H3K27me2/3 Demethylases GSKJ4 Inhibitor via Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. stemcell.com [stemcell.com]

- 16. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

SQ22536: A Dual-Target Inhibitor of Adenylyl Cyclase and the Neuritogenic cAMP Sensor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets and binding sites of the widely used adenylyl cyclase inhibitor, SQ22536. It is intended for researchers, scientists, and drug development professionals working in areas related to cAMP signaling, neurobiology, and pharmacology. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and molecular interactions.

Executive Summary

This compound, chemically known as 9-(tetrahydro-2-furanyl)-9H-purin-6-amine, is a cell-permeable compound traditionally recognized as an inhibitor of adenylyl cyclase (AC). Adenylyl cyclases are a family of enzymes responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in a myriad of physiological processes. This compound exerts its inhibitory effect on adenylyl cyclase by binding to the purine-binding site, commonly referred to as the "P-site," located within the catalytic core of the enzyme.

However, accumulating evidence has revealed a more complex pharmacological profile for this compound. In addition to its well-established role as an AC inhibitor, this compound has been shown to possess a secondary, off-target activity. It directly inhibits the "neuritogenic cAMP sensor" (NCS), a protein more formally identified as Rap Guanine Nucleotide Exchange Factor 2 (Rapgef2). This secondary inhibition occurs downstream of cAMP production and impacts signaling pathways related to neuronal differentiation and ERK activation. This dual-target nature of this compound necessitates careful interpretation of experimental results and offers new avenues for its application in research.

Molecular Targets and Binding Sites

Primary Target: Adenylyl Cyclase (AC)

The principal molecular target of this compound is adenylyl cyclase.[1][2][3][4][5][6][7] this compound is classified as a P-site inhibitor, meaning it binds to a purine-binding site on the enzyme that is distinct from the ATP substrate-binding site. This interaction is non-competitive or uncompetitive with respect to ATP. The P-site is located in the highly conserved catalytic core formed by the interface of the two cytoplasmic domains (C1 and C2) of the adenylyl cyclase enzyme. This site is involved in the allosteric regulation of the enzyme's activity. The binding of P-site inhibitors like this compound is thought to stabilize an inactive conformation of the enzyme.

References

- 1. The interactions of adenylate cyclases with P-site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. PC12 Cell Neurite Analysis | Yokogawa Electric Corporation [yokogawa.com]

introduction to adenylyl cyclase inhibitors

An In-depth Technical Guide to Adenylyl Cyclase Inhibitors

Introduction to Adenylyl Cyclase

Adenylyl cyclases (ACs) are a family of enzymes crucial for cellular signal transduction. Their primary function is to catalyze the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) and pyrophosphate.[1][2] As a vital second messenger, cAMP is instrumental in a multitude of physiological processes, including metabolic regulation, gene expression, muscle contraction, and neurotransmission.[3][][5]

In mammals, the adenylyl cyclase family is comprised of ten distinct isoforms. Nine of these are membrane-bound (tmACs), designated AC1 through AC9, and one is a soluble form (sAC).[6][7][8] The tmACs are typically regulated by G protein-coupled receptors (GPCRs).[1][9] Upon ligand binding, a GPCR activates an associated G protein. The Gαs subunit stimulates AC activity, while the Gαi subunit inhibits it, allowing for fine-tuned control of intracellular cAMP levels.[9][10] In contrast, the soluble AC (sAC) is insensitive to G proteins and is instead regulated by intracellular bicarbonate and calcium ions, positioning it as a key metabolic sensor.[7][8]

The various AC isoforms exhibit distinct tissue distribution and regulatory properties, making them attractive targets for therapeutic intervention.[11][12] For instance, AC5 is predominantly found in the heart, and its inhibition has shown potential benefits in animal models of heart disease.[13] AC1 is implicated in pain signaling, making its selective inhibition a promising strategy for developing new analgesics.[13][14] The development of isoform-selective AC inhibitors is therefore a significant goal in drug discovery to modulate cAMP signaling with high specificity and minimize off-target effects.[6][13]

Signaling Pathway and Mechanism of Inhibition

The canonical adenylyl cyclase signaling pathway begins with the activation of a GPCR by an extracellular ligand (e.g., a hormone or neurotransmitter).[9] This triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G protein. The stimulatory G protein alpha subunit (Gαs) dissociates and activates adenylyl cyclase, which then converts ATP to cAMP.[1][3] The resulting cAMP can then activate downstream effectors, most notably Protein Kinase A (PKA), to elicit a cellular response.[3] This pathway is counter-regulated by inhibitory G protein alpha subunits (Gαi), which directly inhibit AC activity.[9]

Adenylyl cyclase inhibitors can interfere with this process through several mechanisms:

-

Catalytic Site Inhibition (P-site): Many AC inhibitors are nucleotide analogues that bind to the catalytic site where ATP normally binds. These are often referred to as "P-site" inhibitors.[8][15] They are typically non-competitive or uncompetitive inhibitors and their potency can be influenced by the presence of divalent cations like Mg²⁺ or Mn²⁺.[6][15]

-

Allosteric Inhibition: Some inhibitors bind to sites other than the catalytic active site, inducing a conformational change that reduces the enzyme's activity. A notable example is the diterpene site, which is the binding site for the well-known AC activator, forskolin. Certain forskolin derivatives can act as inhibitors at specific AC isoforms.[6]

-

Indirect Inhibition: Compounds can also indirectly inhibit AC activity by modulating upstream regulators. For example, agonists of GPCRs coupled to Gαi will lead to the inhibition of adenylyl cyclase.

Quantitative Data on Adenylyl Cyclase Inhibitors

The development of isoform-selective inhibitors is a key objective in the field. The following table summarizes the inhibitory constants (IC₅₀) for several common adenylyl cyclase inhibitors against different isoforms. This data highlights the varying degrees of potency and selectivity among these compounds.

| Inhibitor | Target Site | AC Isoform | IC₅₀ Value | Cation | Reference |

| 2′,5′-dd-3′-ATP | Catalytic (P-site) | AC1 | 170 nM | Mn²⁺ | [6] |

| AC2 | 280 nM | Mn²⁺ | [6] | ||

| AC5 | 37 nM | Mg²⁺ | [6] | ||

| AC6 | 150 nM | Mn²⁺ | [6] | ||

| SQ 22,536 | Catalytic | AC5 | 2.2 µM | Mg²⁺ | [6] |

| AC2 | 290 µM | Mg²⁺ | [6] | ||

| AC3 | 100 µM | Mg²⁺ | [6] | ||

| AraAde (Vidarabine) | Catalytic (P-site) | AC5 | 9.8 µM | Mg²⁺ | [6] |

| AC2 | 380 µM | Mg²⁺ | [6] | ||

| BODIPY-FS | Diterpene | AC2 | 500 nM | Mg²⁺ | [6] |

| KH7 | sAC-specific | sAC | 3-10 µM | - | [16] |

| ST034307 | AC1-selective | AC1 | 2.3 µM | - | [16] |

| NKY80 | Catalytic | AC5 | 2.2 μM | Mg²⁺ | [17] |

| AC6 | Not specified, but does not discriminate from AC5 | Mg²⁺ | [17] |

Note: Inhibitory potency can be highly dependent on assay conditions, particularly the divalent cation (Mg²⁺ vs. Mn²⁺) used.[6]

Experimental Protocols

Characterizing adenylyl cyclase inhibitors requires robust and reliable assays. Both enzymatic assays using purified enzymes or cell membranes and cell-based assays measuring intracellular cAMP are essential.

In Vitro Adenylyl Cyclase Enzymatic Activity Assay

This protocol is based on the classic method of separating radiolabeled cAMP from ATP, often referred to as the "two-column" method, and can be adapted for non-radioactive detection.[18]

Objective: To measure the direct effect of an inhibitor on the catalytic activity of a specific AC isoform in a purified or semi-purified system (e.g., cell membranes).

Materials:

-

AC enzyme source (e.g., Sf9 cell membranes expressing the desired AC isoform).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, with MgCl₂ or MnCl₂.

-

ATP solution (including [α-³²P]ATP for radioactive detection).

-

Test inhibitor compound dissolved in a suitable vehicle (e.g., DMSO).

-

Stop Solution: e.g., 1% SDS.

-

Dowex and Alumina chromatography columns for separation.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the AC enzyme preparation, and the test inhibitor at various concentrations. Pre-incubate for 10-15 minutes at 30°C.

-

Initiate Reaction: Start the enzymatic reaction by adding the ATP solution (containing [α-³²P]ATP). The final volume is typically 50-100 µL. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-